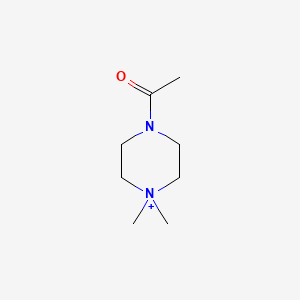

1,1-Dimethyl-4-acetylpiperazinium

Descripción

Propiedades

Número CAS |

61167-35-9 |

|---|---|

Fórmula molecular |

C8H17N2O+ |

Peso molecular |

157.23 g/mol |

Nombre IUPAC |

1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone |

InChI |

InChI=1S/C8H17N2O/c1-8(11)9-4-6-10(2,3)7-5-9/h4-7H2,1-3H3/q+1 |

Clave InChI |

MSBLMBWXUVQCDY-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CC[N+](CC1)(C)C |

SMILES canónico |

CC(=O)N1CC[N+](CC1)(C)C |

Otros números CAS |

61167-35-9 |

Números CAS relacionados |

75667-84-4 (iodide) |

Sinónimos |

1,1-dimethyl-4-acetylpiperazinium 1,1-dimethyl-4-acetylpiperazinium iodide 1-acetyl-4-methylpiperazine methiodide AMP MeI HPIP |

Origen del producto |

United States |

Mechanism of Action of 1,1-Dimethyl-4-acetylpiperazinium Iodide: Structural Rigidity, Solvation Dynamics, and nAChR Activation

Executive Summary

1,1-Dimethyl-4-acetylpiperazinium iodide (HPIP) is a highly potent, conformationally restricted cyclic agonist of the nicotinic acetylcholine receptor (nAChR)[1]. Synthesized to probe the steric and electrostatic requirements of the nAChR orthosteric binding site, HPIP demonstrates superior potency compared to endogenous acetylcholine and classical agonists like carbamylcholine[2]. This technical guide explores the core mechanism of action of HPIP, detailing its structural thermodynamics, electrophysiological profile, and its foundational role in modern neuropharmacology and drug design.

Molecular Thermodynamics & Conformational Rigidity

The endogenous ligand acetylcholine is highly flexible in solution, making it difficult to map the precise geometry of the nAChR binding pocket. To resolve this, researchers designed rigid analogs to lock the pharmacophore into a bioactive conformation ()[2].

HPIP features a cyclic piperazine ring with a quaternary ammonium group (1,1-dimethyl) and a conjugated carbonyl bond (4-acetyl)[2]. This cyclic structure restricts the dihedral angles between the cationic nitrogen and the hydrogen-bond accepting carbonyl oxygen, pre-organizing the molecule to match the receptor-bound state[3].

Furthermore, molecular dynamics (MD) simulations reveal a critical thermodynamic advantage of HPIP over its acyclic analog, N,N,N',N'-tetramethyl-N'-acetylethylenediamine iodide (HTED) ()[4]. HTED carries three to five more water molecules in its primary solvation shell than HPIP[4]. Because binding to the hydrophobic nAChR pocket requires stripping away these water molecules, the higher desolvation penalty of HTED significantly reduces its binding affinity. HPIP’s lower desolvation energetic cost directly contributes to its enhanced potency[4].

Core Mechanism of Action: nAChR Activation

HPIP exerts its pharmacological effect by binding to the orthosteric sites located at the α-subunit interfaces of the nAChR[1].

-

Orthosteric Binding : The quaternary ammonium nitrogen of HPIP interacts via cation-π interactions with aromatic residues in the receptor's binding pocket, while the acetyl oxygen forms a critical hydrogen bond.

-

Allosteric Transition : The pre-organized rigidity of HPIP efficiently triggers a conformational shift in the receptor, causing the M2 transmembrane helices to rotate outward.

-

Ion Flux : This rotation opens the central pore, allowing a rapid influx of Na⁺ and Ca²⁺ ions down their electrochemical gradients[1].

-

Membrane Depolarization : The resulting cation influx causes localized cell membrane depolarization, generating an endplate potential that can trigger an action potential[1].

Mechanism of nAChR activation and membrane depolarization by HPIP.

Quantitative Pharmacodynamics

HPIP was evaluated at the frog neuromuscular junction to determine its relative potency against classical agonists[2]. The structural rigidity of HPIP yields a 2.6-fold increase in potency over carbamylcholine[2].

| Compound | Relative Potency (vs. Carbamylcholine) | Structural Characteristics | Solvation Penalty |

| Carbamylcholine | 1.0 | Flexible, acyclic | Moderate |

| 1,1-Dimethyl-4-acetylpiperazinium iodide (HPIP) | 2.6 | Cyclic, semi-rigid piperazine ring | Low |

| Isoarecolone methiodide | ~49.0 | Highly rigid, conjugated tetrahydropyridine | Very Low |

| HTED | < 0.1 | Acyclic, highly flexible | High (3-5 extra H₂O molecules) |

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Electrophysiological Validation of nAChR Activation

-

Objective : Quantify the depolarizing potency of HPIP at the frog neuromuscular junction[2].

-

Causality : The frog sartorius muscle preparation provides a robust, native expression system of muscle-type nAChRs. This allows for direct, high-fidelity measurement of macroscopic endplate potentials without the confounding variables of artificial cultured cell lines.

-

Step-by-Step Workflow :

-

Tissue Preparation : Isolate the frog sartorius muscle and mount it in a custom perfusion chamber continuously bathed in oxygenated Ringer's solution at 20°C.

-

Microelectrode Placement : Insert a sharp borosilicate glass microelectrode (filled with 3M KCl, resistance 5-15 MΩ) into the motor endplate region to record the resting membrane potential.

-

Agonist Perfusion : Perfuse HPIP at ascending concentrations (e.g., 1 µM to 100 µM) and record the amplitude of the resulting depolarization.

-

Self-Validation (Antagonist Blockade) : Co-perfuse the preparation with 1 µM d-tubocurarine (a competitive nAChR antagonist). If the HPIP-induced depolarization is completely abolished, the response is definitively validated as nAChR-mediated, ruling out non-specific membrane disruption.

-

Data Analysis : Plot the peak depolarization amplitudes against the log of HPIP concentration to derive the EC₅₀ and calculate relative potency against a carbamylcholine standard.

-

Self-validating electrophysiological workflow for quantifying HPIP potency.

Protocol 2: Molecular Dynamics (MD) Simulation of Solvation Shells

-

Objective : Determine the thermodynamic basis for HPIP's high affinity by quantifying its primary solvation shell[4].

-

Causality : Static crystal structures cannot account for the energetic cost of displacing water molecules during ligand binding. MD simulations provide a dynamic view of the acetyl ring's picosecond-timescale movements and the surrounding solvent matrix[4].

-

Step-by-Step Workflow :

-

System Setup : Parameterize HPIP and its acyclic analog HTED using a standard biomolecular force field. Solvate each molecule in a cubic box of TIP3P water molecules and neutralize with appropriate counterions.

-

Equilibration : Perform energy minimization followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration phases to stabilize the solvent density at 300K.

-

Production Run : Execute a 100-picosecond production MD simulation, recording the trajectory coordinates every 1 picosecond[4].

-

Self-Validation (Conformational Convergence) : Initiate parallel simulations from at least four different starting conformations for each molecule[4]. If the average structures and the radial distribution functions (RDF) for water oxygens converge across all independent runs, the solvent model is validated as thermodynamically stable.

-

Solvation Analysis : Calculate the coordination number by integrating the first peak of the RDF to prove that HTED coordinates 3-5 more water molecules than HPIP[4].

-

Legacy in Drug Discovery: Scaffold Hopping and Nootropics

The structural insights gained from HPIP extended far beyond basic nAChR pharmacology. In the late 1990s, researchers utilized the rigid piperazine scaffold of 1,1-dimethyl-4-acetylpiperazinium iodide to design novel cognition-enhancing drugs ()[5]. By reducing the flexibility of the molecule and removing the permanent quaternary charge to allow blood-brain barrier penetration, medicinal chemists developed Unifiram (DM232) and Sunifiram (DM235)[5]. These derivatives shifted their primary mechanism of action toward AMPA receptor modulation, resulting in antiamnesic compounds that are orders of magnitude more potent than classical piracetam-like nootropics[5].

References

-

Spivak CE, Gund TM, Liang RF, Waters JA . "Structural and electronic requirements for potent agonists at a nicotinic receptor." European Journal of Pharmacology. 1986 Jan 14;120(1):127-31. URL: [Link]

-

McGroddy KA, Brady JW, Oswald RE . "Computer simulations of cyclic and acyclic cholinergic agonists: conformational search and molecular dynamics simulations." Biophysical Journal. 1993 Feb;64(2):339-348. URL:[Link]

-

Manetti D, Borea PA, Ghelardini C, Valle G . "Reduced-flexibility hybrids of the nicotinic agonists 1,1-dimethyl-4-acetylpiperazinium iodide and 2-(dimethylamino)methyl-5-methyl-cyclopentanone methiodide." Medicinal Chemistry Research. 1997;7:301–12. URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural and electronic requirements for potent agonists at a nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and electronic requirements for potent agonists at a nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1,1-Dimethyl-4-acetylpiperazinium (HPIP): Conformational Rigidity and Binding Dynamics at the α4β2 nAChR

Target Audience: Researchers, Medicinal Chemists, and Electrophysiologists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of nicotinic acetylcholine receptor (nAChR) agonists requires a precise understanding of the receptor's orthosteric binding pocket. Acetylcholine (ACh), the endogenous ligand, is highly flexible in solution but adopts a highly specific, bent conformation upon binding to the receptor. 1,1-Dimethyl-4-acetylpiperazinium iodide (HPIP) is a cyclic, rigid analog of acetylcholine engineered to lock the pharmacophore into this exact bioactive conformation.

This whitepaper explores the thermodynamic advantages of HPIP's structural rigidity, its binding affinity for the neuronal α4β2 nAChR subtype, and its historical utility as a scaffold for modern cognitive enhancers (nootropics). Furthermore, we provide self-validating experimental protocols for quantifying these interactions in vitro.

Structural Causality: The Thermodynamics of Rigidity

The α4β2 nAChR is the predominant heteromeric nicotinic receptor in the mammalian brain, heavily implicated in cognitive processing and neurotransmitter release. The orthosteric binding site, located at the interface of the α4 and β2 subunits, consists of a "hydrophobic box" composed of highly conserved aromatic residues (e.g., Trp149, Tyr190, Tyr197).

The Bioactive Conformation

Nuclear magnetic resonance (NMR) studies reveal that when ACh binds to the nAChR, it adopts a conformation where the acetyl methyl group is folded back, sitting approximately 3.3 Å from the choline methyl groups . This creates an uninterrupted hydrophobic surface, aligning the two electronegative oxygen atoms on the same side of the molecule.

Overcoming the Entropic Penalty

Acyclic analogs, such as N,N,N,N'-tetramethyl-N'-acetylethylenediamine (HTED), are highly flexible. To bind the α4β2 pocket, they must undergo a conformational search, paying a massive entropic penalty ( ΔS<0 ) to adopt the necessary bent shape.

HPIP circumvents this penalty. By incorporating the nitrogen atoms into a piperazine ring, HPIP rigidly fixes the distance between the quaternary ammonium (cation- π interaction with Trp149) and the carbonyl oxygen (hydrogen bond acceptor) at the optimal ~5 Å [[1]]([Link]). This pre-organization directly translates to an affinity that is approximately one order of magnitude higher than its acyclic counterparts .

Thermodynamic pathways of cyclic vs. acyclic nAChR agonists during orthosteric binding.

Comparative Efficacy and Binding Data

The thermodynamic advantage of HPIP manifests clearly in both radioligand displacement and single-channel electrophysiology. HPIP not only binds with higher initial affinity but also induces a time-dependent shift in receptor affinity consistent with rapid desensitization .

Table 1: Pharmacodynamic Profile of Cholinergic Agonists at nAChRs

| Ligand | Structural Characteristic | Relative Affinity (Initial Interaction) | Single-Channel Activation Conc. | Receptor Desensitization Induction |

| Acetylcholine (ACh) | Endogenous, highly flexible | Reference standard | Low micromolar (~1-10 µM) | Rapid |

| HPIP | Cyclic, rigid (piperazinium) | ~10-fold higher than HTED | ~100-fold lower than HTED | Strong, time-dependent shift |

| HTED | Acyclic, flexible (ethylenediamine) | Lower (high entropic penalty) | High micromolar | Weak / Absent |

Experimental Methodologies

To ensure scientific integrity, the quantification of HPIP's binding affinity and channel activation must rely on self-validating experimental systems. Below are the field-proven protocols for evaluating these metrics.

Protocol A: Competitive Radioligand Binding Assay (IC50 / Ki Determination)

This protocol utilizes [ 3 H]Epibatidine, a high-affinity radioligand, to measure HPIP's ability to compete for the α4β2 orthosteric site.

-

Membrane Preparation: Harvest HEK-293 cells stably expressing human α4β2 nAChRs. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

-

Causality: Repeated washing and ultracentrifugation strip away endogenous ligands and cytosolic proteins that could artificially alter binding kinetics.

-

-

Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [ 3 H]Epibatidine, and varying concentrations of HPIP ( 10−10 to 10−4 M).

-

Self-Validation Step: Dedicate control wells containing 300 µM unlabeled nicotine to define Non-Specific Binding (NSB). This ensures the measured radioactivity is exclusively receptor-bound.

-

-

Equilibration: Incubate at room temperature for 2 hours to achieve thermodynamic equilibrium.

-

Rapid Filtration: Terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

-

Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself.

-

-

Quantification: Extract filters into scintillation vials, add liquid scintillation cocktail, and quantify using a beta counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Single-Channel Patch-Clamp Electrophysiology

To observe the functional consequence of HPIP binding (channel opening), single-channel recordings are employed.

-

Cell Preparation: Plate α4β2-expressing HEK-293 cells on glass coverslips. Allow 24-48 hours for optimal receptor trafficking to the plasma membrane.

-

Patch Configuration: Form a gigaseal (>1 G Ω ) using a borosilicate glass micropipette (5-8 M Ω ) filled with extracellular solution. Withdraw the pipette to excise the patch into the outside-out configuration .

-

Causality: The outside-out configuration exposes the extracellular orthosteric binding sites directly to the bath, allowing for rapid ligand application while removing intracellular signaling confounders.

-

-

Ligand Application: Apply HPIP using a rapid, piezo-driven perfusion system. Record single-channel currents at a holding potential of -70 mV.

-

Data Acquisition & Reversibility Check: Filter currents at 5 kHz and digitize at 20 kHz.

-

Self-Validation Step: Following HPIP application, immediately perfuse with ligand-free buffer. Complete washout and return to baseline current proves the channel activation is reversible and not an artifact of membrane rupture.

-

Self-validating outside-out patch-clamp workflow for isolating HPIP-induced single-channel currents.

Implications for Drug Development (Nootropics)

The structural insights gained from HPIP have had profound implications for medicinal chemistry, particularly in the development of cognitive enhancers. Because the α4β2 nAChR is heavily involved in memory and learning, researchers utilized the rigid piperazine scaffold of HPIP to design new classes of drugs.

By hybridizing the structural features of HPIP with other known cognitive enhancers (like piracetam), researchers developed a series of reduced-flexibility compounds . This scaffold-hopping strategy ultimately led to the discovery of highly potent ampakines and nootropics, such as Unifiram (DM232) and Sunifiram (DM235) . While these later compounds shifted their primary mechanism of action toward AMPA receptor modulation, the foundational logic of using rigid, cyclic scaffolds to minimize entropic penalties during receptor binding remains a cornerstone of modern neuropharmacology.

References

-

McGroddy, K. A., Carter, A. A., Tubbert, M. M., & Oswald, R. E. (1993). Analysis of cyclic and acyclic nicotinic cholinergic agonists using radioligand binding, single channel recording, and nuclear magnetic resonance spectroscopy. Biophysical Journal, 64(2), 325-338.[Link]

-

Behling, R. W., Yamane, T., Navon, G., & Jelinski, L. W. (1988). Conformation of acetylcholine bound to the nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 85(18), 6721-6725.[Link]

-

Gualtieri, F. (2016). Unifi nootropics from the lab to the web: a story of academic (and industrial) shortcomings. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(2), 187-199.[Link]

Sources

Molecular dynamics and conformational search of 1,1-Dimethyl-4-acetylpiperazinium

An In-depth Technical Guide to the Molecular Dynamics and Conformational Search of 1,1-Dimethyl-4-acetylpiperazinium

Authored by: A Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting diverse biological systems.[1][2] Understanding the three-dimensional structure, conformational flexibility, and dynamic behavior of piperazine derivatives is therefore critical for rational drug design and development. This guide provides a comprehensive technical overview of the methodologies employed to investigate the conformational landscape and molecular dynamics of a specific derivative, 1,1-Dimethyl-4-acetylpiperazinium. This quaternary ammonium compound presents an interesting case study due to the interplay between the rigidifying acetyl group, the flexible piperazine ring, and the charged dimethylaminium group. We will explore the theoretical underpinnings, provide field-proven experimental protocols using industry-standard software, and discuss the interpretation of the resulting data. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply these powerful in-silico techniques to small molecule characterization.

Introduction: The Significance of Conformational Dynamics

The biological activity of a small molecule is inextricably linked to its three-dimensional shape and ability to adopt specific conformations that are complementary to a biological target's binding site. The piperazine ring typically exists in a low-energy chair conformation, but can also adopt boat or twist-boat forms.[2][3] The energy barriers between these conformations, and the preferred orientation of substituents, dictate the molecule's overall shape and its interaction profile.

Molecular Dynamics (MD) simulations and conformational search algorithms are powerful computational tools that allow us to explore the potential energy surface of a molecule, identifying stable and metastable conformational states and observing its dynamic behavior over time. For a molecule like 1,1-Dimethyl-4-acetylpiperazinium, these methods can elucidate:

-

The preferred puckering of the piperazine ring (chair, boat, twist-boat).

-

The rotational barrier and conformational preference of the N-acetyl group.

-

The overall flexibility and accessible conformational space of the molecule.

-

The influence of a solvent environment on its dynamic structure.

This guide will provide a practical framework for conducting these analyses, grounded in established theoretical principles.

Theoretical Framework & Experimental Design Causality

The successful application of computational methods hinges on informed experimental design. The choice of force field, simulation parameters, and analytical methods must be justified by the specific chemical nature of the system under investigation.

The Force Field: An Empirical Model of Molecular Energetics

Molecular dynamics simulations rely on a "force field," a set of mathematical functions and parameters that describe the potential energy of a system as a function of its atomic coordinates.[4] For small, drug-like molecules, generalized force fields are essential. The two most prominent and well-validated options are:

-

Generalized AMBER Force Field (GAFF/GAFF2): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF provides parameters for a wide range of organic molecules.[5][6] It is a popular choice due to its broad coverage and integration with freely available tools like AmberTools.[7]

-

CHARMM General Force Field (CGenFF): Developed to extend the CHARMM biomolecular force field to drug-like molecules, CGenFF allows for consistent modeling of small molecules interacting with biological macromolecules.[8][9]

Causality of Choice: For this guide, we will proceed with the GAFF2 force field. Its robust parameterization for common organic functional groups, coupled with the open-source accessibility of the necessary parameterization tools (AmberTools), makes it an excellent and defensible choice for academic and industry research.[10][11]

Conformational Search Strategies

The goal of a conformational search is to identify all low-energy structures of a molecule.[12] There are two primary strategies:

-

Systematic Search: This method involves rotating all specified rotatable bonds by a defined increment.[13][14] While thorough, it becomes computationally intractable for molecules with many rotatable bonds.

-

Stochastic Search: This approach explores the conformational space by making random changes to the coordinates (e.g., Monte Carlo methods) or by simulating at high temperatures (e.g., Simulated Annealing MD).[15] This is more efficient for flexible molecules.

Causality of Choice: We will employ a Simulated Annealing protocol within a molecular dynamics framework. This method is effective at overcoming energy barriers to explore a wide range of conformations and can be implemented efficiently using standard MD software like GROMACS.[16]

Molecular Dynamics Simulation: A "Computational Microscope"

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to watch how the system evolves over time. A typical simulation workflow involves several key stages, each with a specific purpose.

-

Energy Minimization: Removes steric clashes and brings the initial structure to a local energy minimum on the potential energy surface. This is a prerequisite for any dynamic simulation.

-

Equilibration (NVT & NPT): The system is gradually heated to the target temperature (NVT ensemble) and then the pressure is adjusted to the target value (NPT ensemble). This ensures the system is in a stable, equilibrated state before data collection begins.

-

Production MD: The simulation is run for an extended period under the desired conditions (e.g., NPT ensemble), and the atomic coordinates are saved at regular intervals. This trajectory is the primary output for analysis.

This multi-step process ensures that the simulation is physically realistic and that the resulting trajectory represents a system at thermal equilibrium.

Core Workflows and Protocols

This section details the step-by-step protocols for the conformational search and molecular dynamics simulation of 1,1-Dimethyl-4-acetylpiperazinium. The workflows are designed around the GROMACS simulation package and the AmberTools suite for parameterization.[7][17][18]

General Computational Analysis Workflow

The overall process, from molecule creation to final analysis, follows a logical progression.

Caption: High-level workflow for the computational analysis of 1,1-Dimethyl-4-acetylpiperazinium.

Experimental Protocol 1: Molecule Preparation and Parametrization

This protocol describes how to generate a GAFF2-compatible topology for the molecule using AmberTools.

Prerequisites: AmberTools suite installed.

Step 1: Create the 3D Structure

-

Using a molecular editor like Avogadro, build the structure of 1,1-Dimethyl-4-acetylpiperazinium.

-

Ensure correct atom types, bonds, and formal charges. The quaternary nitrogen should have a +1 formal charge.

-

Add hydrogens.

-

Perform a rough geometry optimization using the built-in force fields.

-

Save the structure as mol.mol2.

Step 2: Generate Topology with Antechamber

-

Open a terminal and execute the antechamber command. This step assigns GAFF2 atom types and calculates AM1-BCC partial charges, which are known to perform well for a wide range of small molecules.

-

Run parmchk2 to check for any missing force field parameters and generate a file containing them.

Step 3: Convert to GROMACS Format

-

Use the tleap program within AmberTools to combine the generated files and save them in a format that can be converted for GROMACS. Create an input file named tleap.in:

-

Run tleap:

-

Use a conversion tool like ACPYPE (AnteChamber PYthon Parser interfacE) to convert the AMBER files into a GROMACS topology (.top) and coordinate (.gro) file.

This will create a mol_GMX.top and mol_GMX.gro file.

Caption: Workflow for generating GROMACS topology files from a 3D structure using AmberTools.

Experimental Protocol 2: Conformational Search via Simulated Annealing

This protocol uses GROMACS to perform a simulated annealing simulation in a vacuum to efficiently sample conformations.[16]

Prerequisites: GROMACS installed, molecule topology and coordinate files from Protocol 1.

Step 1: Prepare the Simulation Input (.mdp) file Create a file named sa.mdp with the following parameters. This configuration defines a 1 ns simulation with 10 heating/cooling cycles, reaching a peak temperature of 1000 K to overcome conformational energy barriers.

Step 2: Run the Simulated Annealing Simulation

-

Use the GROMACS preprocessor grompp to assemble the simulation input files.

-

Run the simulation using mdrun.

Step 3: Cluster the Resulting Conformations

-

Use the gmx cluster tool to group similar structures from the trajectory. This helps identify the most populated (and likely lowest energy) conformational states. We use the gromos clustering algorithm with a 0.1 nm RMSD cutoff.

Step 4: Analyze the Clusters Examine the clusters.pdb file to visualize the representative structure for each cluster. The cluster.log file provides information on the size and timing of each cluster's appearance during the simulation.

Experimental Protocol 3: Full Molecular Dynamics Simulation in Water

This protocol describes setting up and running a production MD simulation of the molecule in an explicit water solvent.

Prerequisites: GROMACS installed, molecule topology and coordinate files.

Step 1: Solvation and Ion Addition

-

Define a simulation box (e.g., cubic, 1.0 nm from the molecule to the edge).

-

Add a counter-ion (e.g., Iodide, I-) to neutralize the system's +1 charge. Create a .tpr file for this step.

(Note: ions.mdp is a minimal .mdp file, for example, from a GROMACS template.)

-

Run genion to replace a solvent molecule with the counter-ion.

Step 2: Energy Minimization

-

Use grompp with an energy minimization .mdp file (minim.mdp).

-

Run mdrun.

Step 3: NVT Equilibration (100 ps)

-

Use grompp with an NVT .mdp file (nvt.mdp).

-

Run mdrun.

Step 4: NPT Equilibration (100 ps)

-

Use grompp with an NPT .mdp file (npt.mdp).

-

Run mdrun.

Step 5: Production MD (e.g., 100 ns)

-

Use grompp with your production .mdp file (md.mdp).

-

Run the final production simulation.

Caption: Step-by-step workflow for a full molecular dynamics simulation in explicit solvent using GROMACS.

Data Presentation and Analysis

The output of these simulations is a wealth of data that can be analyzed to understand the molecule's behavior.

Conformational Search Results

The clustering analysis from the simulated annealing run provides the dominant conformations. These should be analyzed both visually and energetically.

| Cluster ID | Representative Structure | Population (%) | Notes |

| 1 | Chair-1 | 75% | Piperazine in chair form, acetyl group equatorial. |

| 2 | Chair-2 | 20% | Piperazine in chair form, acetyl group axial. |

| 3 | Twist-Boat | 5% | Higher energy twist-boat conformation. |

Table 1: Hypothetical results from clustering analysis of the conformational search trajectory. The data illustrates the identification of major conformational families.

MD Trajectory Analysis

The production MD trajectory should be analyzed to quantify the molecule's dynamic properties.

-

Root Mean Square Deviation (RMSD): Measures the deviation of the molecule's backbone from the initial structure. A stable RMSD indicates the simulation has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms around their average position. This highlights flexible regions of the molecule, such as the methyl groups.

-

Dihedral Angle Analysis: Plotting the distribution of key dihedral angles over time (e.g., the C-C-N-C dihedral of the acetyl group) reveals the rotational preferences and energy barriers. For the piperazine ring, analyzing the puckering coordinates can quantify the preference for chair vs. boat conformations. [19]

Conclusion

This guide has provided a comprehensive, technically-grounded framework for the conformational analysis and molecular dynamics simulation of 1,1-Dimethyl-4-acetylpiperazinium. By following the detailed protocols for system parameterization with AmberTools and simulation with GROMACS, researchers can gain deep insights into the structural and dynamic properties of this and other related small molecules. The causality-driven approach to experimental design, from force field selection to the multi-stage simulation workflow, ensures the generation of reliable and reproducible data. The insights derived from such studies are invaluable for understanding structure-activity relationships and driving the rational design of new therapeutic agents.

References

-

Yu, W., He, X., Vanommeslaeghe, K., & MacKerell, A. D., Jr. (2012). Force fields for small molecules. Methods in molecular biology (Clifton, N.J.), 819, 463–491. [Link]

-

Tutorial: MD Simulation of small organic molecules using GROMACS. (2021). Computational Drug Discovery. [Link]

-

Wikipedia. (2023). AMBER. Wikimedia Foundation. [Link]

-

Lee, T. S., & Allen, B. K. (2024). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. Journal of Chemical Theory and Computation. [Link]

-

Wang, R., et al. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules. Physical Chemistry Chemical Physics, 23(2). [Link]

-

Wang, R., et al. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules. ResearchGate. [Link]

-

Ahmad, A., et al. (2014). Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. Fluid Phase Equilibria, 362, 238-246. [Link]

-

Alves, V. M., et al. (2017). Small-molecule conformational search methods. ResearchGate. [Link]

-

Kagawa University Chemical Biology Laboratory. (2025). Conformational Search of Small Molecules Using GROMACS. [Link]

-

Kumar, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Medicinal Research Reviews. [Link]

-

Xu, H., et al. (2022). Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation. ChemRxiv. [Link]

-

Da-Silva, A. S., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2710-2716. [Link]

-

GitHub. (2025). openmm/openmmforcefields: CHARMM and AMBER forcefields for OpenMM (with small molecule support). [Link]

-

Gumbart, J. C., et al. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Theoretical and Computational Biophysics Group. [Link]

-

Wikipedia. (2022). CHARMM. Wikimedia Foundation. [Link]

-

YouTube. (2023). Small molecules MD simulation using Gromacs. [Link]

-

Xia, Q., et al. (2025). Assessing small molecule conformational sampling methods in molecular docking. Journal of Computational Chemistry, 46(1). [Link]

-

Ghose, A. K., et al. (1993). Conformational searching methods for small molecules. I. Study of the sybyl search method. Journal of Computational Chemistry, 14(9), 1050-1065. [Link]

-

Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. [Link]

-

ResearchGate. (2018). Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. [Link]

-

Ahmad, A. (2010). Molecular dynamics simulation studies of piperazine activated MDEA absorption solution with methane and carbon dioxide. The University of Manchester. [Link]

-

GROMACS Tutorials. (n.d.). [Link]

-

GROMACS Manual. (n.d.). Force fields in GROMACS. [Link]

-

Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4647–4663. [Link]

-

Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4301. [Link]

-

Ghelardini, C., et al. (1996). Hybridized and isosteric analogues of N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP) and N1-phenyl-N4-dimethyl-piperazinium iodide (DMPP) with central nicotinic action. Il Farmaco, 51(10), 649-59. [Link]

-

Franchini, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3350. [Link]

-

Rincón, D. A., et al. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]

-

Kässler, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Organic & Biomolecular Chemistry, 16(43), 8345-8356. [Link]

-

Jastrzebski, T., et al. (2011). Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II). Journal of Chemical Sciences, 123(5), 723-729. [Link]

-

ResearchGate. (1997). Design, synthesis and preliminary pharmacological evaluation of rigid analogues of the nicotinic agonist 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP). [Link]

-

PubChemLite. (2026). Piperazinium, 4,4'-decamethylenebis(1,1-dimethyl-, diiodide (C22H48N4). [Link]

-

Marouani, H., et al. (2015). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E, 71(Pt 4), 403-406. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. ks.uiuc.edu [ks.uiuc.edu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. AMBER - Wikipedia [en.wikipedia.org]

- 7. Force fields in GROMACS - GROMACS 2026.1 documentation [manual.gromacs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CHARMM - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. GitHub - openmm/openmmforcefields: CHARMM and AMBER forcefields for OpenMM (with small molecule support) · GitHub [github.com]

- 12. Assessing small molecule conformational sampling methods in molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Conformational searching methods for small molecules. I. Study of the sybyl search method | fatcat! [scholar.archive.org]

- 15. researchgate.net [researchgate.net]

- 16. Conformational Search of Small Molecules Using GROMACS - 香川大学農学部 ケミカルバイオロジー研究室 [ag.kagawa-u.ac.jp]

- 17. bioinformaticsreview.com [bioinformaticsreview.com]

- 18. GROMACS Tutorials [mdtutorials.com]

- 19. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

Pharmacological profile of cyclic cholinergic agonist 1,1-Dimethyl-4-acetylpiperazinium

An In-Depth Technical Guide to the Pharmacological Profile of 1,1-Dimethyl-4-acetylpiperazinium

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 1,1-Dimethyl-4-acetylpiperazinium, a potent cyclic cholinergic agonist. As a structural analog of acetylcholine, this quaternary ammonium compound exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This document details its chemical properties, mechanism of action, receptor binding kinetics, and functional activity. We will explore its significant in vitro effects, including the upregulation of nAChR binding sites, and draw upon data from the closely related compound, 1,1-dimethyl-4-phenylpiperazinium (DMPP), to infer potential in vivo activities, such as anti-inflammatory and ganglionic stimulating effects. This guide consolidates current knowledge, presents detailed experimental protocols for its characterization, and discusses its potential as a valuable research tool and a scaffold for future drug development.

Introduction

1,1-Dimethyl-4-acetylpiperazinium is a synthetic quaternary ammonium compound belonging to the piperazine class of molecules.[1][2][3][4][5] Its structure, featuring a permanently charged dimethylpiperazinium moiety and an acetyl group, renders it a semi-rigid analog of the endogenous neurotransmitter acetylcholine. This structural similarity is the basis for its primary pharmacological action as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[6]

The study of selective nAChR agonists is critical for understanding the diverse physiological roles of the cholinergic system, which is implicated in cognitive function, inflammation, autonomic regulation, and pain processing.[7][8][9] Compounds like 1,1-Dimethyl-4-acetylpiperazinium serve as invaluable chemical probes to dissect the function of specific nAChR subtypes. Its high affinity for the α4β2 receptor—the most abundant nicotinic receptor subtype in the brain—makes it particularly relevant for neuropharmacological research. This guide offers an in-depth exploration of its synthesis, mechanism, and pharmacological effects, providing a foundational resource for researchers in neuroscience and drug development.

Chemical Properties and Synthesis

Compound Identity

-

Systematic Name: 1,1-Dimethyl-4-acetylpiperazinium iodide

-

CAS Number: 75667-84-4[10]

-

Molecular Formula: C₈H₁₇IN₂O

-

Molecular Weight: 284.14 g/mol [10]

Synthesis Pathway

As a quaternary ammonium compound, 1,1-Dimethyl-4-acetylpiperazinium is synthesized via the exhaustive alkylation of a tertiary amine, a classic reaction often referred to as quaternization or the Menshutkin reaction.[11][12] The logical precursor is the tertiary amine 1-acetylpiperazine. The quaternization is achieved by reacting 1-acetylpiperazine with an excess of an alkylating agent, typically an alkyl halide such as methyl iodide, to introduce the two methyl groups onto the second nitrogen atom of the piperazine ring.

The general workflow for this synthesis is outlined below.

Caption: Experimental workflow for a radioligand binding assay.

Potential Applications & Future Directions

1,1-Dimethyl-4-acetylpiperazinium stands out as a highly useful pharmacological tool. Its properties suggest several key applications:

-

Probing α4β2 Receptor Function: Its high affinity and agonist activity make it an excellent ligand for studying the structure, function, and regulation of α4β2 nAChRs in vitro. 2. Reference Compound: It can serve as a standard reference agonist in high-throughput screening assays designed to identify new α4β2-selective ligands.

-

Scaffold for Drug Design: The piperazine core is a common scaffold in medicinal chemistry. T[4][5]he structure of 1,1-Dimethyl-4-acetylpiperazinium could be systematically modified to develop novel ligands with improved selectivity, potency, or pharmacokinetic profiles for therapeutic targets related to cognitive disorders or nicotine addiction, where the α4β2 receptor is heavily implicated.

Future research should focus on obtaining a more complete pharmacological profile, including its activity at other nAChR subtypes (e.g., α7, α3β4) and comprehensive in vivo characterization of its pharmacokinetic, cardiovascular, and central nervous system effects.

References

-

Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from Wikipedia. [Link]

-

Quora. (2019, August 08). How are quaternary ammonium compounds synthesized?. Retrieved from Quora. [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024, April 24). MDPI. [Link]

-

Synthesis and Comprehensive Study of Quaternary-Ammonium-Based Sorbents for Natural Gas Sweetening. (2021, November 27). MDPI. [Link]

-

SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. (n.d.). TSI Journals. [Link]

-

The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. (n.d.). PMC. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 02). MDPI. [Link]

-

Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. (2023, February 15). PubMed. [Link]

-

The anti-inflammatory effects of 1,1 dimethyl-4-phenylpiperazinium (DMPP) compared to dexamethasone in a guinea pig model of ovalbumin induced asthma. (n.d.). PubMed. [Link]

-

Mechanism of the local vascular actions or 1, 1-dimethyl-4-phenylpiperazinium (DMPP), a potent ganglionic stimulant. (n.d.). PMC. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2019, February 05). ResearchGate. [Link]

-

"1,1 Dimethyl 4 Phenylpiperazinium" by John Hancock. (2007, January 01). Digital Commons@ETSU. [Link]

-

A ganglionic stimulant, 1,1-dimethyl-4-phenylpiperazinium, caused both cholinergic and adrenergic responses in the isolated mouse atrium. (2013, March 15). PubMed. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed. [Link]

-

Actions of dimethylphenylpiperazinium. (n.d.). PubMed. [Link]

-

Exploring Cholinergic Compounds for Peripheral Neuropathic Pain Management: A Comprehensive Scoping Review of Rodent Model Studies. (2023, September 27). MDPI. [Link]

-

Quantification and pharmacokinetics of 1-methylpyridinium and 1,4-dimethylpyridinium in rats by liquid chromatography tandem mass spectrometry. Tissue distribution of 1,4-dimethylpyridinium in rats. (2025, August 05). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory effects of 1,1 dimethyl-4-phenylpiperazinium (DMPP) compared to dexamethasone in a guinea pig model of ovalbumin induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scbt.com [scbt.com]

- 11. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

Aqueous Solution Dynamics and Solvation Energetics of 1,1-Dimethyl-4-acetylpiperazinium (HPIP)

A Mechanistic Guide to Nicotinic Receptor Agonism

Executive Summary: The Structural Paradox of Cholinergic Agonists

For decades, drug development professionals targeting the nicotinic acetylcholine receptor (nAChR) have grappled with the conformational flexibility of endogenous ligands like acetylcholine [3]. To map the receptor's pharmacophore, the synthesis of conformationally restricted analogs has been a cornerstone strategy. Among these, the cyclic molecule 1,1-dimethyl-4-acetylpiperazinium iodide (HPIP) emerged as a highly potent agonist, exhibiting 2.6 times the potency of carbamylcholine [5].

However, structural rigidity alone does not explain HPIP's high efficacy. When compared to its acyclic counterpart, N,N,N,N'-tetramethyl-N'-acetylethylenediamine iodide (HTED), HPIP demonstrates vastly superior receptor binding despite near-identical chemical compositions [1]. As researchers, we must look beyond static molecular models and examine the aqueous solution dynamics of these molecules. The energetic penalty of desolvation prior to receptor binding is a critical, often overlooked, determinant of pharmacological potency.

Conformational Dynamics and Solvation Thermodynamics

In aqueous solution, HPIP was initially hypothesized to be entirely rigid. However, advanced molecular dynamics (MD) simulations reveal that while the piperazinium backbone is heavily constrained, the acetyl portion of the molecule undergoes significant ring dynamics on a picosecond timescale [1].

The most striking divergence between HPIP and HTED lies in their primary solvation shells. HTED, being more flexible, coordinates three to five more water molecules in its primary hydration layer compared to HPIP [1].

Causality in Drug Design: Why does this hydration difference matter? Receptor binding strictly requires the displacement of water molecules from the ligand (desolvation). A heavily solvated molecule like HTED incurs a massive thermodynamic penalty during this process. HPIP's pre-organized, less solvated state significantly lowers this activation energy barrier, directly translating to its higher potency at the nAChR [1]. Furthermore, NMR spectroscopy confirms that HPIP exists in two distinct stable conformers in solution, dictated by the orientation of the amide bond [4]. The ability of HPIP to rapidly sample these states while maintaining a low desolvation penalty is key to its rapid association kinetics.

Thermodynamic cycle of HPIP from aqueous solvation to nAChR activation.

Quantitative Data: HPIP vs. HTED Structural Profiling

To contextualize the behavioral differences in aqueous media, the physicochemical and dynamical properties of both agonists are summarized below:

| Property | HPIP (Cyclic) | HTED (Acyclic) |

| Receptor Potency | High (2.6x Carbamylcholine) | Low |

| Backbone Flexibility | Rigid (Constrained Piperazinium) | Flexible (Single N-C-C-N rotation) |

| Acetyl Ring Dynamics | High (Picosecond timescale) | Low |

| Primary Solvation Shell | Baseline | +3 to +5 H₂O molecules vs. HPIP |

| Desolvation Energy Penalty | Lower | Higher |

| Stable Solution Conformers | Two (Amide bond orientation) | Two (Energetically unequal) |

Self-Validating Experimental Methodologies

To accurately quantify the aqueous dynamics of piperazinium derivatives, we employ an orthogonal approach combining explicit-solvent MD simulations and 2D NMR spectroscopy. This dual-protocol system is self-validating: the theoretical hydration numbers generated by MD must align with the spatial proximities observed via Nuclear Overhauser Effects (NOE).

Self-validating experimental workflow combining MD simulations and NMR spectroscopy.

Protocol A: Explicit-Solvent Molecular Dynamics (MD) Simulation

Objective: To quantify the primary solvation shell and picosecond ring dynamics of HPIP.

-

Ligand Parameterization: Assign partial atomic charges using the RESP (Restrained Electrostatic Potential) fitting method.

-

Causality: Standard force fields often misrepresent the charge distribution of the quaternary ammonium nitrogen. Custom RESP charges ensure that dipole-water interactions are physically realistic, preventing artificial over-solvation.

-

-

Solvation Box Setup: Immerse the HPIP molecule in a cubic periodic box utilizing the TIP3P explicit water model, ensuring a minimum 10 Å buffer between the solute and box edges.

-

Causality: The TIP3P model accurately reproduces the hydrogen-bonding network and bulk density of water, which is strictly required to calculate the exact number of water molecules in the primary solvation shell.

-

-

System Equilibration: Perform energy minimization (steepest descent), followed by 100 ps of NVT (constant volume/temperature) and 100 ps of NPT (constant pressure/temperature) equilibration at 300 K and 1 atm.

-

Causality: This step allows the solvent to relax around the solute, stabilizing system density and preventing artifactual structural clashes that would skew the radial distribution function (RDF).

-

-

Production Run & Trajectory Analysis: Execute a 10 ns production run. Extract the RDF between the water oxygen atoms and the HPIP quaternary nitrogen.

-

Validation: Integrate the first peak of the RDF to determine the primary hydration number. Compare this calculated hydration number to the experimental desolvation entropy.

-

Protocol B: 2D NOESY NMR Conformational Mapping

Objective: To empirically validate the stable conformers of HPIP in aqueous media.

-

Sample Preparation: Dissolve 5 mg of high-purity HPIP iodide[2] in 600 µL of 99.9% D₂O.

-

Causality: Using D₂O instead of H₂O eliminates the massive water proton signal and prevents chemical exchange with the solvent, allowing for clear, unobstructed resolution of the acetyl and piperazinium protons.

-

-

Pulse Sequence Optimization: Acquire 2D NOESY spectra using a mixing time of 300-400 ms.

-

Causality: This specific mixing time is long enough to allow for cross-relaxation (NOE buildup) between spatially proximate protons, but short enough to prevent spin diffusion (where magnetization transfers through multiple protons, creating false proximities).

-

-

Conformational Quantification: Integrate the cross-peak volumes between the acetyl methyl protons and the piperazinium ring protons.

-

Validation: The ratio of the integrated volumes directly yields the relative populations of the cis and trans amide bond conformers, which must cross-validate with the energy minima identified in the MD simulations [4].

-

Pharmacological Implications for Drug Development

The study of HPIP underscores a critical paradigm in neuropharmacology: structural rigidity is only half the equation. The aqueous solution dynamics—specifically the energetic cost of shedding the primary solvation shell—dictate the true in vivo potency of cholinergic agonists[1], [3]. For drug development professionals engineering next-generation nAChR modulators, optimizing the ligand's hydration profile and desolvation thermodynamics is just as vital as optimizing its receptor-binding pharmacophore.

References

-

Title: Computer simulations of cyclic and acyclic cholinergic agonists: conformational search and molecular dynamics simulations Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Conformation of acetylcholine bound to the nicotinic acetylcholine receptor Source: ResearchGate / Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: Solution structure and dynamics of cyclic and acyclic cholinergic agonists Source: PubMed / Biophysical Journal URL: [Link]

-

Title: Structural and electronic requirements for potent agonists at a nicotinic receptor Source: PubMed URL: [Link]

Application Note & Protocol: In Vitro Assay Preparation for 1,1-Dimethyl-4-acetylpiperazinium iodide

Introduction: Characterizing Novel Piperazinium Compounds

1,1-Dimethyl-4-acetylpiperazinium iodide is a quaternary ammonium derivative of acetylpiperazine. As a novel compound, its biological activity is not yet extensively documented in scientific literature. This guide provides a comprehensive framework for its initial in vitro characterization, from fundamental physicochemical profiling to functional cellular assays. The protocols outlined here are based on established methodologies for handling and screening novel chemical entities, ensuring data integrity and reproducibility.

The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of receptors and enzymes. The permanent positive charge on the quaternary nitrogen of 1,1-Dimethyl-4-acetylpiperazinium iodide suggests potential interactions with targets that possess a complementary anionic site, such as certain G-protein coupled receptors (GPCRs) or ion channels. This document will use the muscarinic acetylcholine receptor M3 (M3AR), a well-characterized GPCR, as a hypothetical target to illustrate a robust screening cascade.

Initial Compound Qualification & Stock Solution Preparation

Before biological evaluation, the identity, purity, and solubility of the test compound must be rigorously established. This "compound quality control" (CQC) phase is critical for the accuracy and interpretation of all subsequent data.

Purity and Identity Verification

It is imperative to confirm the chemical identity and assess the purity of the synthesized 1,1-Dimethyl-4-acetylpiperazinium iodide. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The spectra should be consistent with the expected arrangement of protons and carbons.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique verifies the molecular weight of the compound and provides a purity profile. A purity level of >95% is recommended for initial in vitro screening to avoid confounding results from impurities.

Solubility Assessment

A compound's solubility dictates how it can be prepared for biological assays. The solubility of 1,1-Dimethyl-4-acetylpiperazinium iodide should be determined in common laboratory solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., PBS, HBSS).

Protocol: Kinetic Solubility Assessment

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

-

Create a serial dilution of this stock in DMSO.

-

Add 2 µL from each DMSO concentration to 98 µL of aqueous assay buffer in a 96-well plate. This creates a 1:50 dilution, keeping the final DMSO concentration at a consistent 2%.

-

Seal the plate, shake for 2 hours at room temperature, and then measure the turbidity using a nephelometer or a plate reader at 620 nm.

-

The highest concentration that does not show significant precipitation is considered the kinetic solubility limit in the assay buffer.

Table 1: Example Solubility Data

| Solvent | Max. Tested Concentration | Result | Kinetic Solubility (in 2% DMSO/PBS) |

| DMSO | 100 mM | Clear Solution | - |

| Water | 10 mM | Clear Solution | - |

| PBS (pH 7.4) | - | - | ~ 85 µM |

| HBSS | - | - | ~ 90 µM |

Master Stock Solution Preparation and Storage

Based on the solubility data, a high-concentration master stock should be prepared for routine use.

Protocol: 50 mM Master Stock in DMSO

-

Accurately weigh 15.6 mg of 1,1-Dimethyl-4-acetylpiperazinium iodide (Molecular Weight: 312.18 g/mol ).

-

Add 1.0 mL of anhydrous, cell-culture grade DMSO.

-

Vortex thoroughly until the solid is completely dissolved. Use gentle heating (37°C) if necessary.

-

Aliquot the stock solution into small-volume, amber glass vials to minimize freeze-thaw cycles and light exposure.

-

Store aliquots at -20°C for short-term use (1-3 months) or -80°C for long-term storage (>3 months).

Caption: Workflow for compound handling and stock preparation.

In Vitro Assay Protocol: M3 Muscarinic Receptor

To determine the biological activity of 1,1-Dimethyl-4-acetylpiperazinium iodide, we will use a two-stage screening approach: a binding assay to measure affinity for the M3 receptor, followed by a functional assay to determine its effect on receptor signaling.

Hypothetical Signaling Pathway: M3 Receptor Activation

The M3 muscarinic receptor is a Gq-coupled GPCR. Upon activation by an agonist (like acetylcholine or a novel test compound), the Gαq subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a measurable signal of receptor activation.

// Nodes Agonist [label="Agonist\n(e.g., Test Compound)", fillcolor="#FBBC05", fontcolor="#202124"]; M3R [label="M3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Store [label="Ca²⁺ Store", fillcolor="#FFFFFF", fontcolor="#202124", parent=ER]; Ca_Release [label="Intracellular Ca²⁺\nRelease", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Agonist -> M3R [label="Binds"]; M3R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3R"]; ER -> Ca_Release [label="Triggers"]; } ondot

Caption: M3 muscarinic receptor Gq signaling pathway.

Radioligand Binding Assay (Affinity Determination)

This assay measures the ability of 1,1-Dimethyl-4-acetylpiperazinium iodide to compete with a known radiolabeled ligand for binding to the M3 receptor.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing the human M3 receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Non-specific binding control: Atropine (10 µM).

-

96-well filter plates (GF/C filter).

-

Scintillation fluid and a microplate scintillation counter.

Protocol:

-

Prepare Reagents: Dilute the M3 receptor membranes in ice-cold Wash Buffer to a final concentration of 10 µ g/well . Dilute [³H]-NMS to a final concentration of 0.5 nM.

-

Compound Plating: Create a 10-point, 3-fold serial dilution of 1,1-Dimethyl-4-acetylpiperazinium iodide in DMSO, starting from 10 mM. Dilute this series 1:50 in Wash Buffer.

-

Assay Assembly: In a 96-well plate, combine:

-

25 µL of Wash Buffer (for total binding) or 25 µL of 10 µM Atropine (for non-specific binding).

-

25 µL of the diluted test compound or vehicle control.

-

25 µL of [³H]-NMS solution.

-

25 µL of M3 receptor membrane suspension.

-

-

Incubation: Seal the plate and incubate for 90 minutes at room temperature with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash each well 3 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot this against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (inhibitory concentration 50%) and the Ki (inhibition constant).

Calcium Mobilization Functional Assay (Activity Determination)

This assay measures the ability of the compound to stimulate or inhibit M3 receptor-mediated calcium release in intact cells.

Materials:

-

HEK293 cells stably expressing the human M3 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

-

Reference agonist: Carbachol.

-

Reference antagonist: Atropine.

-

A fluorescence imaging plate reader (FLIPR) or similar instrument.

Protocol:

-

Cell Plating: Seed the M3-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

-

Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution prepared in Assay Buffer (with probenecid). Incubate for 60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare a serial dilution of 1,1-Dimethyl-4-acetylpiperazinium iodide in Assay Buffer at 4x the final desired concentration. Also prepare a 4x stock of the reference agonist (Carbachol) and antagonist (Atropine).

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Agonist Mode: The instrument will measure a baseline fluorescence for 10-20 seconds, then automatically add the test compound to the cell plate. It will continue to record the fluorescence signal for 2-3 minutes to detect any increase in intracellular calcium.

-

Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. The FLIPR will then add a concentration of Carbachol known to elicit a sub-maximal response (EC₈₀). The ability of the test compound to reduce the Carbachol-induced signal is measured.

-

-

Data Analysis: The change in fluorescence (Max - Min) is plotted against the log of the compound concentration.

-

In agonist mode, an EC₅₀ (effective concentration 50%) is calculated.

-

In antagonist mode, an IC₅₀ is calculated.

-

Table 2: Example Data Summary for Hypothetical Compound Activity

| Assay Type | Parameter | Hypothetical Result | Interpretation |

| Radioligand Binding | Ki | 250 nM | Moderate affinity for the M3 receptor. |

| Ca²⁺ Mobilization (Agonist) | EC₅₀ | > 10 µM | No significant agonist activity observed. |

| Ca²⁺ Mobilization (Antagonist) | IC₅₀ | 310 nM | Potent antagonist of M3 receptor function. |

Conclusion and Next Steps

This application note provides a foundational workflow for the in vitro characterization of the novel compound 1,1-Dimethyl-4-acetylpiperazinium iodide. The initial steps of ensuring purity, solubility, and proper stock solution preparation are paramount for reliable data. The subsequent screening cascade, illustrated using the M3 muscarinic receptor, allows for the determination of the compound's binding affinity (Ki) and functional activity (EC₅₀ or IC₅₀).

References

-

Title: Assay Guidance Manual: Compound Management Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

-

Title: Gq protein Source: Wikipedia URL: [Link]

-

Title: Radioligand binding assay Source: Wikipedia URL: [Link]

-

Title: A review of Ca²⁺ mobilization assays in HTS applications Source: Expert Opinion on Drug Discovery URL: [Link]

Application Note: Electrophysiological Characterization of nAChRs Using 1,1-Dimethyl-4-acetylpiperazinium

Executive Summary

In patch-clamp electrophysiology, the structural dynamics of the chosen ligand fundamentally dictate the resolution of the receptor kinetics observed. 1,1-Dimethyl-4-acetylpiperazinium iodide (HPIP) is a highly potent, conformationally rigid cyclic agonist of nicotinic acetylcholine receptors (nAChRs) [1]. Compared to flexible, acyclic analogs, HPIP provides superior utility for isolating specific gating events, studying time-dependent desensitization, and mapping the electrostatic requirements of the nAChR binding pocket [2]. This application note provides a comprehensive, self-validating protocol for utilizing HPIP in both whole-cell and single-channel patch-clamp recordings.

Mechanistic Rationale: The Advantage of Conformational Rigidity

The efficacy of an electrophysiological probe relies on its predictable interaction with the target receptor. HPIP was engineered as a rigid analog of acetylcholine to restrict the conformational freedom that typically complicates kinetic analysis [3].

-

Solvation Energetics: Molecular dynamics simulations reveal that the cyclic structure of HPIP retains fewer water molecules in its primary solvation shell compared to acyclic derivatives like HTED (N,N,N',N'-tetramethyl-N'-acetylethylenediamine). This lower energetic barrier for desolvation upon binding partially explains HPIP's significantly higher potency [4].

-

Kinetic Isolation: HPIP induces a distinct, time-dependent shift in receptor affinity, driving the nAChR into a desensitized state [2]. Furthermore, unlike its acyclic counterparts, HPIP exhibits minimal open-channel blockade, ensuring that the recorded macroscopic decay is a true reflection of receptor desensitization rather than a steric occlusion artifact [2].

nAChR Activation & Desensitization Pathway

HPIP-mediated nAChR activation, ion permeation, and time-dependent desensitization.

Quantitative Data Summary

To guide concentration-response experimental designs, the following table summarizes the biophysical properties of the cyclic HPIP against its acyclic counterpart (HTED), based on foundational single-channel and radioligand binding studies [2].

| Parameter | 1,1-Dimethyl-4-acetylpiperazinium (HPIP) | Acyclic Analog (HTED) | Mechanistic Causality |

| Structural Geometry | Cyclic (Rigid) | Acyclic (Flexible) | Ring structure restricts dihedral transitions. |

| Relative Affinity | High (~10x greater than HTED) | Low | Lower desolvation energy required for HPIP binding. |

| Single-Channel Activation | Low concentrations (nM to low µM) | High concentrations (~100x higher) | Rigid conformation perfectly matches the ACh binding pocket. |

| Channel Blockade Propensity | Minimal | Pronounced | HTED flexibility allows deep pore penetration and steric block. |

| Desensitization Profile | Strong, time-dependent | Weak / Absent | HPIP stabilizes the high-affinity desensitized conformation. |

Experimental Design & Protocol

This protocol is designed as a self-validating system : every step includes internal checks to ensure that the recorded currents are exclusively nAChR-mediated and free from patch-clamp artifacts.

Reagent & Solution Preparation

-

Extracellular (Bath) Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH (Osmolarity: ~300 mOsm).

-

Intracellular (Pipette) Solution: 140 mM CsCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP. Adjust pH to 7.2 with CsOH (Osmolarity: ~290 mOsm).

-

Causality Check: Cesium (Cs⁺) is strictly used instead of Potassium (K⁺) to block endogenous voltage-gated K⁺ channels, which would otherwise contaminate the nAChR non-selective cation current. EGTA heavily buffers intracellular Ca²⁺ to prevent the secondary activation of Ca²⁺-activated channels.

-

-

HPIP Preparation: Dissolve 1,1-Dimethyl-4-acetylpiperazinium iodide [1] in the extracellular solution immediately prior to use. Prepare a concentration gradient (e.g., 100 nM to 100 µM) to establish dose-response curves.

Whole-Cell Macroscopic Recording

-

Electrode Fabrication: Pull borosilicate glass capillaries to a resistance of 3–5 MΩ.

-

Seal Formation & Break-in: Obtain a GΩ seal on the target cell (e.g., BC3H-1 cells or nAChR-expressing HEK293). Apply gentle negative pressure to rupture the membrane, establishing the whole-cell configuration.

-

Voltage Clamp: Hold the membrane potential at -70 mV.

-

Rapid Perfusion Application:

-

Causality Check: Because HPIP induces rapid desensitization [2], standard bath perfusion will result in artificially blunted peak currents. You must use a piezo-actuated theta-glass rapid solution exchange system (exchange time < 1 ms).

-

Apply HPIP for 100–500 ms to capture the peak inward current and the subsequent desensitization decay phase.

-

Single-Channel (Outside-Out) Recording

-

Patch Configuration: Following whole-cell break-in, slowly withdraw the pipette to allow the membrane to reseal, forming an outside-out patch.

-

Causality Check: The outside-out configuration is mandatory here because it exposes the extracellular ligand-binding domain of the nAChR to the bath, allowing precise, rapid application of HPIP while maintaining the ultra-low noise required for single-channel resolution.

-

-

Recording: Apply low concentrations of HPIP (e.g., 100 nM - 1 µM) [2]. Record at a sampling rate of ≥20 kHz and filter at 5 kHz.

-

Analysis: Measure open times and burst durations. HPIP will yield clean open-state transitions without the high-frequency "flickering" characteristic of channel blockers like HTED.

Protocol Validation & Self-Correcting Systems

To ensure absolute scientific integrity and trustworthiness of the data, the following self-validating checks must be integrated into the workflow:

-

Access Resistance (Ra) Monitoring: Apply a 5 mV hyperpolarizing test pulse before every HPIP application. If Ra fluctuates by >20% during the experiment, the voltage clamp is compromised, and the apparent changes in desensitization kinetics are artifactual. Action: Discard the patch.

-

Pharmacological Isolation (Negative Control): Following a baseline HPIP response, pre-incubate the cell with a specific nAChR antagonist (e.g., 10 nM α-Bungarotoxin or 1 µM Mecamylamine) and re-apply HPIP. The inward current must be completely abolished. Residual current indicates a leaky seal or off-target channel activation.

-

Washout Reversibility: The time-dependent shift in receptor affinity (desensitization) induced by HPIP is fully reversible [2]. After a 2-minute washout with standard extracellular solution, a subsequent HPIP application must recover at least 90% of the initial peak amplitude. Failure to recover indicates receptor rundown, cytotoxicity, or irreversible seal degradation.

References

-

McGroddy, K. A., & Oswald, R. E. (1993). Analysis of cyclic and acyclic nicotinic cholinergic agonists using radioligand binding, single channel recording, and nuclear magnetic resonance spectroscopy. Biophysical Journal, 64(2), 314-324.[Link]

-

Spivak, C. E., et al. (1989). Structural and electronic requirements for potent agonists at a nicotinic receptor. Molecular Pharmacology, 36(1), 172-178.[Link]

-

McGroddy, K. A., Brady, J. W., & Oswald, R. E. (1993). Computer simulations of cyclic and acyclic cholinergic agonists: conformational search and molecular dynamics simulations. Biophysical Journal, 65(2), 840-851.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of cyclic and acyclic nicotinic cholinergic agonists using radioligand binding, single channel recording, and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and electronic requirements for potent agonists at a nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: 1,1-Dimethyl-4-acetylpiperazinium (HPIP) in nAChR-Mediated Ion Channel Depolarization Studies

Executive Summary & Mechanistic Grounding

1,1-Dimethyl-4-acetylpiperazinium iodide (HPIP) is a conformationally restricted, highly potent agonist of the nicotinic acetylcholine receptor (nAChR)[1]. In ion channel depolarization studies, researchers often struggle with the rapid hydrolysis of endogenous acetylcholine (ACh) by acetylcholinesterases, or the off-target effects of broad-spectrum agonists. HPIP overcomes these limitations.

The Causality of Conformational Rigidity: The defining feature of HPIP is its cyclicizing C–C bond, which locks the acetyl group and the quaternary ammonium into an optimal pharmacophore geometry. When an agonist binds to the nAChR orthosteric site, it must shed its primary solvation shell. Molecular dynamics simulations reveal that HPIP carries 3 to 5 fewer water molecules in its primary solvation shell compared to its acyclic analog, N,N,N,N'-tetramethyl-N'-acetylethylenediamine (HTED)[1]. This drastically reduces the entropic penalty of desolvation, allowing HPIP to bind with high affinity, trigger the allosteric opening of the non-selective cation pore, and drive rapid Na⁺/Ca²⁺ influx to depolarize the membrane[2].

Fig 1. Mechanistic pathway of HPIP-induced nAChR activation and membrane depolarization.

Quantitative Data & Pharmacological Profile

To understand why HPIP is selected over acyclic derivatives for precise electrophysiological mapping, we must compare their physicochemical properties. The table below summarizes the quantitative and structural distinctions that dictate experimental design.

Table 1: Comparative Physicochemical and Pharmacological Properties

| Property | 1,1-Dimethyl-4-acetylpiperazinium (HPIP) | N,N,N,N'-tetramethyl-N'-acetylethylenediamine (HTED) |

| Structure Type | Cyclic Piperazinium[2] | Acyclic Ethylenediamine[2] |

| Conformational Flexibility | Rigid (Locked acetyl/quaternary ammonium) | Flexible (Multiple rotamers) |

| Primary Solvation Shell | Lower hydration energy | +3 to +5 additional water molecules[1] |

| nAChR Agonist Potency | High (Strong Agonist)[1] | Low (Weak Agonist)[1] |

| Channel Blockade Affinity | Moderate (Fast open-channel blocker at high conc.)[3] | Low |

Note: At highly elevated concentrations, positively charged agonists like HPIP can enter and transiently occlude the open channel pore (open-channel block), a phenomenon well-documented for quaternary ammonium cations[3]. Therefore, dose-response curves should be carefully titrated to avoid self-inhibition.

Experimental Workflows & Protocols

Fig 2. Standard experimental workflow for HPIP-mediated nAChR depolarization assays.

Protocol A: Whole-Cell Patch-Clamp Recording of HPIP-Induced Depolarization

This protocol is designed to isolate the macroscopic inward cation currents generated by HPIP binding.

Step 1: Pipette and Bath Solution Preparation

-

Intracellular (Pipette) Solution: Use a Cs-gluconate-based solution (e.g., 130 mM Cs-gluconate, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP).

-

Causality: Cesium (Cs⁺) blocks voltage-gated potassium (K⁺) channels from the inside. By eliminating outward K⁺ currents, you isolate the inward Na⁺/Ca²⁺ currents driven by nAChR opening, vastly simplifying the current-voltage (I-V) relationship.

-

-

Extracellular (Bath) Solution: Standard Artificial Cerebrospinal Fluid (ACSF) supplemented with 1 µM Atropine.

-